molecular formula C11H7F3N2OS B2947669 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile CAS No. 852840-37-0

3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Cat. No.: B2947669
CAS No.: 852840-37-0
M. Wt: 272.25
InChI Key: ZCTBKENXWAJCIN-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a complex organic compound characterized by its benzothiazole ring and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 1,3-benzothiazole

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. Advanced purification techniques, such as column chromatography or recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) and potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of nitriles or halides.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including antibacterial and antifungal properties. These properties make it a candidate for developing new pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents.

  • Trifluoromethylated compounds: Other compounds with trifluoromethyl groups exhibit similar stability and reactivity.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTBKENXWAJCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CC#N)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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